(9-Benzyl-1,4-dimethyl-9H-carbazol-2-yl)acetonitrile
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Overview
Description
(9-Benzyl-1,4-dimethyl-9H-carbazol-2-yl)acetonitrile is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and morphological stability . These properties make them valuable in various scientific and industrial applications, including nanodevices, rechargeable batteries, and electrochemical transistors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (9-Benzyl-1,4-dimethyl-9H-carbazol-2-yl)acetonitrile typically involves the functionalization of carbazole at specific positions. One common method is the Suzuki coupling reaction, which involves the reaction of a carbazole derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide.
Industrial Production Methods: Industrial production of carbazole derivatives, including this compound, often involves large-scale chemical synthesis using similar coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: (9-Benzyl-1,4-dimethyl-9H-carbazol-2-yl)acetonitrile can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-2,7-dione, while reduction may produce 9H-carbazole .
Scientific Research Applications
(9-Benzyl-1,4-dimethyl-9H-carbazol-2-yl)acetonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential use in biosensors and as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of (9-Benzyl-1,4-dimethyl-9H-carbazol-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. In optoelectronic applications, it functions as a hole-transporting material, facilitating the movement of positive charge carriers through the device . In biological systems, it may interact with cellular components to exert its effects, although the exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Poly(2,7-carbazole): Known for its extended conjugation length and lower bandgap energy.
Poly(3,6-carbazole): Exhibits different electronic properties due to its unique structural arrangement.
N-Benzyl-4-(9H-carbazol-9-yl)aniline: Another carbazole derivative with distinct chemical and physical properties.
Uniqueness: (9-Benzyl-1,4-dimethyl-9H-carbazol-2-yl)acetonitrile is unique due to its specific functional groups and structural configuration, which confer distinct optoelectronic and chemical properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in both scientific research and industrial applications .
Properties
CAS No. |
61253-44-9 |
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Molecular Formula |
C23H20N2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-(9-benzyl-1,4-dimethylcarbazol-2-yl)acetonitrile |
InChI |
InChI=1S/C23H20N2/c1-16-14-19(12-13-24)17(2)23-22(16)20-10-6-7-11-21(20)25(23)15-18-8-4-3-5-9-18/h3-11,14H,12,15H2,1-2H3 |
InChI Key |
ZZPHJHBVBAQABO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1C3=CC=CC=C3N2CC4=CC=CC=C4)C)CC#N |
Origin of Product |
United States |
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